2-Amino-4-isopropylpyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a naturally occurring compound that can be found in the human liver, as well as many other tissues . It is the product of the conjugation of glutathione with pyridazine . This compound has been shown to have an inhibitory effect on peptidases, which are enzymes .

Molecular Structure Analysis

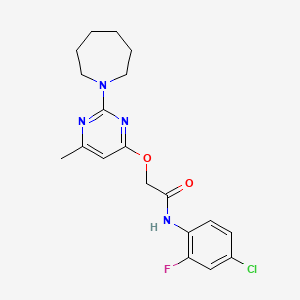

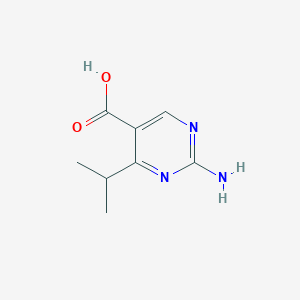

The molecular formula of this compound is C8H11N3O2 . The InChI code is 1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis

The molecular weight of this compound is 181.19 g/mol . It appears as a white to yellow solid .Scientific Research Applications

Synthesis and Crystal Engineering

- A study explored the design of cocrystals involving various carboxylic acids and a pyrimidine unit similar to 2-Amino-4-isopropylpyrimidine-5-carboxylic acid. These cocrystals were characterized by single-crystal X-ray diffraction, demonstrating the potential of such pyrimidine units in crystal engineering and drug design due to their hydrogen bonding capabilities (Rajam et al., 2018).

Medicinal Chemistry

- Research on analogs of tetrahydrofolic acid, including this compound, revealed their effects on enzymes like dihydrofolic reductase and thymidylate synthetase. This has implications in understanding the molecular mechanisms of drug action and resistance, especially in cancer therapy (Baker & Jordaan, 1965).

Coordination Chemistry

- A study focused on the synthesis and characterization of coordination complexes involving carboxylic acid pyrimidine ligands, demonstrating the role of such compounds in inorganic chemistry and crystal engineering (Aakeröy et al., 2006).

Peptidomimetics and Bioactive Compounds

- Research on 5-amino-1,2,3-triazole-4-carboxylic acid, related to this compound, highlighted its utility in preparing peptidomimetics and biologically active compounds. This is significant for drug discovery and development (Ferrini et al., 2015).

Synthetic Chemistry

- Studies on microwave-assisted synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives underline their importance in efficient and rapid compound synthesis, crucial for pharmaceutical and chemical industries (Matloobi & Kappe, 2007).

Unnatural Amino Acids in Peptide Synthesis

- 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), structurally related to this compound, shows potential as a building block in synthesizing peptidomimetics, highlighting the versatility of such compounds in advanced peptide synthesis (Bissyris et al., 2005).

Mechanism of Action

Mode of Action

It has been shown to have an inhibitory effect on peptidases , which are enzymes that break down proteins into smaller molecules.

Biochemical Pathways

2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a naturally occurring compound that can be found in the human liver, as well as many other tissues . It is the product of the conjugation of glutathione with pyridazine .

Result of Action

It has been shown to have an inhibitory effect on peptidases , which could potentially affect protein metabolism.

Properties

IUPAC Name |

2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOOCOUQJSQPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)

![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)

![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)

![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)

![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)

![N-[2-(3-methylphenyl)ethyl]-3-(2-oxo-1,2-dihydroquinolin-3-yl)propanamide](/img/structure/B2871023.png)